4-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide
Description
4-Acetyl-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a bithiophene moiety. Its structure comprises a benzene sulfonamide core substituted with an acetyl group at the para position and an ethyl linker connecting the sulfonamide nitrogen to the 5-position of a 2,2'-bithiophene unit. This compound combines the electronic properties of bithiophenes—known for their conjugation and optoelectronic applications—with the bioactivity of sulfonamides, which are often explored for medicinal chemistry applications such as enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
4-acetyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S3/c1-13(20)14-4-7-16(8-5-14)25(21,22)19-11-10-15-6-9-18(24-15)17-3-2-12-23-17/h2-9,12,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROVGAOIEHKUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the bithiophene moiety, which can be synthesized through a Suzuki-Miyaura coupling reaction . The bithiophene derivative is then reacted with an appropriate sulfonyl chloride to introduce the sulfonamide group . Finally, the acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent due to its sulfonamide group.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The bithiophene moiety can interact with biological membranes or proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bithiophene Derivatives
5-Acetyl-2,2'-Bithiophene (Compound 5 in )
- Structure : A 2,2'-bithiophene with an acetyl group at the 5-position.
- Key Differences : Lacks the sulfonamide and ethyl linker present in the target compound.
- Relevance : The acetyl group may enhance electron-withdrawing effects, influencing conjugation and reactivity.
5-Formyl-2,2'-Bithiophene (Compound 6 in )
- Structure : Features a formyl group at the 5-position of the bithiophene.
7,14-Bis(5′-Bromo-3′,2′-Dodecyl-[2,2′-Bithiophene]-5-yl)diindolo[...]dione (BAI4 in )
- Structure : A brominated, dodecyl-substituted bithiophene integrated into a diindolo-naphthyridine core.
- Key Differences : Designed for polymeric near-infrared emitters, emphasizing optoelectronic applications rather than bioactivity.
- Relevance : Highlights the versatility of bithiophene in materials science, contrasting with the sulfonamide’s medicinal chemistry focus .
Sulfonamide Derivatives
2-Alkylthio-4-Chloro-5-Methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides ()
- Structure: Benzenesulfonamides with alkylthio, chloro, and methyl substituents, linked to a phthalazinone-imino group.
- The target compound’s acetyl and bithiophene groups may instead favor π-π stacking or receptor binding.
- Synthesis : Prepared via condensation reactions in acetic acid or dioxane, similar to methods that could be adapted for the target compound .
2-(Benzenesulfonyl)-N-[4-(4-Ethoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]acetamide ()
Anti-Inflammatory Thiophenes ()
Compounds 2, 4, and 14 from Echinops grijisii (e.g., 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene) demonstrated significant inhibition of nitrite production in RAW 264.7 cells.
Data Table: Key Structural and Functional Comparisons
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